Silimarina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Silymarin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonolignans and their chemical properties.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Extensively studied for its hepatoprotective effects, particularly in treating liver disorders such as cirrhosis, hepatitis, and hepatocellular carcinoma It also shows potential in treating diabetes, cardiovascular diseases, and cancer.

Mecanismo De Acción

Target of Action

Silymarin, a plant-derived mixture of polyphenolic flavonoids originating from the fruits and akenes of Silybum marianum, contains three flavonolignans, silibinins (silybins), silychristin, and silydianin, along with taxifolin . Silymarin’s primary targets include various cellular and molecular pathways, including MAPK, mTOR, β-catenin, and Akt, different receptors, growth factors, and numerous enzymes . It also targets various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Mode of Action

Silymarin interacts with its targets to exert a range of effects. It inhibits the entry of various toxins into liver cells by stabilizing cell membranes . It also increases the synthesis of glutathione in the liver, which is required for the expulsion of toxins . Silymarin can inhibit the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis .

Biochemical Pathways

Silymarin affects several biochemical pathways. It has antioxidant mechanisms, including its ability to inhibit enzymes that produce reactive oxygen species (ROS), directly destroy free radicals, chelate heavy metals in the intestine, stimulate the synthesis of protective molecules against stressful stimuli like thioredoxin and sirtuins, activate antioxidant enzymes like superoxide dismutase (SOD), and stimulate protein synthesis in the liver . In hypercholesterolemia, silymarin inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, reducing cholesterol synthesis .

Result of Action

The molecular and cellular effects of silymarin’s action are diverse. It has been shown to reduce the synthesis of actin filaments in activated cells, the synthesis of the protein level of α-SMA, and other pro-fibrotic factors such as CTGF and PFGF . It also controls molecules associated with lipid metabolism such as FASN, MLYCD, ACSL4, CPTs, among others .

Análisis Bioquímico

Biochemical Properties

Silymarin interacts with various enzymes, proteins, and other biomolecules. It exerts its hepatoprotective effects through antioxidative, antifibrotic, anti-inflammatory, antitoxin, and anticancerous mechanisms of actions . It targets various cellular and molecular pathways, including MAPK, mTOR, β-catenin and Akt, different receptors and growth factors, as well as inhibiting numerous enzymes and the gene expression of several apoptotic proteins and inflammatory cytokines .

Cellular Effects

Silymarin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce inflammation in patients with diabetes and thalassemia by reducing MDA as an oxidative stress marker and CRP and IL-6 as inflammatory markers .

Molecular Mechanism

At the molecular level, Silymarin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to play a causal role in chronic inflammatory diseases .

Temporal Effects in Laboratory Settings

Over time, Silymarin has shown to help reduce inflammation and oxidative stress

Metabolic Pathways

Silymarin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silymarin is typically extracted from the seeds and fruits of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The extraction process involves defatting the seeds with n-hexane followed by extraction with methanol . The obtained extract contains about 70-80% flavonolignans .

Industrial Production Methods: In industrial settings, silymarin is produced by extracting the seeds of Silybum marianum with polar organic solvents. The extract is then purified to remove lipids and other polar components . Advanced techniques such as nanoemulsion, nanosuspension, liposomes, and solid-lipid nanoparticles are employed to enhance the solubility and bioavailability of silymarin .

Análisis De Reacciones Químicas

Types of Reactions: Silymarin undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions . During phase I metabolism, silymarin is metabolized to o-demethylated silybin and mono and dihydroxy-silybin by cytochrome P450 family 2 subfamily C member 8 (CYP2C8) . Phase II metabolism involves conjugation reactions such as glucuronidation and sulfation .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Typically involves reducing agents like sodium borohydride.

Conjugation: Enzymatic reactions involving glucuronic acid or sulfate donors.

Major Products: The major products formed from these reactions include various metabolites of silybin, such as o-demethylated silybin and conjugated forms like silybin glucuronides .

Comparación Con Compuestos Similares

Silymarin is unique due to its complex mixture of flavonolignans. Similar compounds include:

Silybin: The most active component of silymarin, known for its potent hepatoprotective properties.

Isosilibinin, Silichristin, and Silidianin: Other flavonolignans present in silymarin with similar but less potent effects.

Taxifolin: A flavonoid found in silymarin with antioxidant properties.

Compared to these compounds, silymarin offers a broader range of biological effects due to its complex composition .

Propiedades

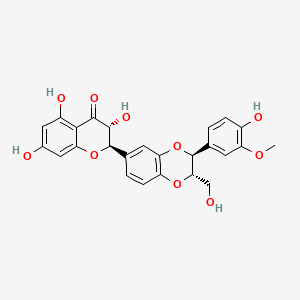

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.